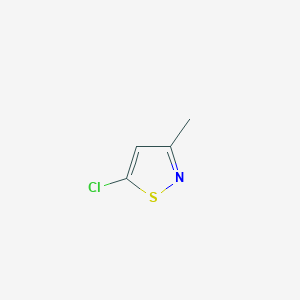
5-Chloro-3-methyl-isothiazole
描述
5-Chloro-3-methyl-isothiazole: is an organic compound belonging to the isothiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its antimicrobial properties and is commonly used as a biocide in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One of the primary methods for synthesizing isothiazoles involves the condensation of thiohydroxylamine with α-haloketones.
Metal-Catalyzed Approaches: Recent advancements have introduced metal-catalyzed methods, such as Rhodium(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: 5-Chloro-3-methyl-isothiazole can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of substituted isothiazoles.
科学研究应用
Chemistry:
Antimicrobial Agents: 5-Chloro-3-methyl-isothiazole is widely used as an antimicrobial agent in various formulations, including personal care products and industrial biocides.
Biology:
Antibacterial and Antifungal Properties: This compound is effective against a broad spectrum of bacteria and fungi, making it valuable in biological research and applications.
Medicine:
Potential Therapeutic Uses: Research is ongoing to explore the potential therapeutic applications of isothiazoles, including their use as inhibitors of specific enzymes and receptors.
Industry:
作用机制
The antimicrobial activity of 5-Chloro-3-methyl-isothiazole is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiol groups at their active sites. The compound forms mixed disulfides with these thiol groups, leading to the inactivation of the enzymes and subsequent microbial cell death .
相似化合物的比较
Methylisothiazolinone: Another isothiazolinone used as a biocide, known for its antimicrobial properties.
Benzisothiazolinone: Used in similar applications, with a broader spectrum of activity.
Octylisothiazolinone: Known for its use in industrial applications due to its stability and effectiveness.
Uniqueness:
属性
IUPAC Name |
5-chloro-3-methyl-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c1-3-2-4(5)7-6-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGRBRWIOZDBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505007 | |
| Record name | 5-Chloro-3-methyl-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20067-16-7 | |
| Record name | 5-Chloro-3-methyl-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


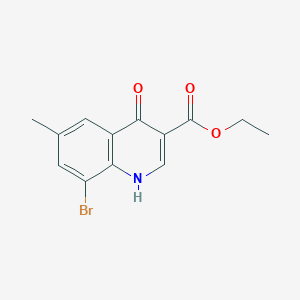
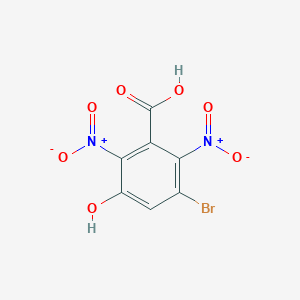
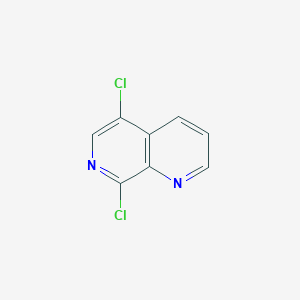
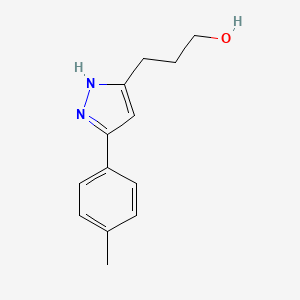

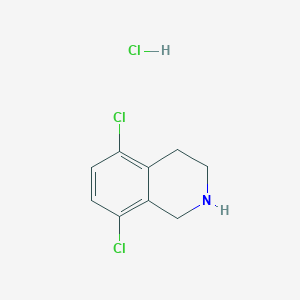
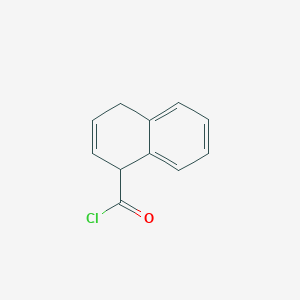


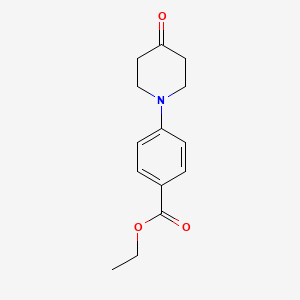
![Ethyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B1611156.png)
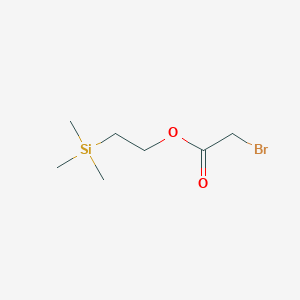
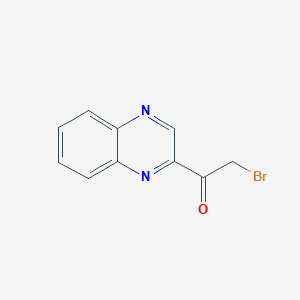
![3-[(2-Methylthio)phenyl]-1-propene](/img/structure/B1611163.png)
